

Physicochemical Characteristics of 4-Amino-Tetrahydropyran: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-tetrahydropyran is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its saturated heterocyclic scaffold, the tetrahydropyran ring, is a prevalent structural motif in a wide array of commercially available drugs.[1] The incorporation of an amino group provides a key site for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-tetrahydropyran, offering crucial data and experimental insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile. The key physicochemical data for 4-amino-tetrahydropyran are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[2]
Molecular Weight	101.15 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.977 g/cm ³ at 25 °C	[3]
Boiling Point	151.4 ± 33.0 °C at 760 mmHg	[4]
Flash Point	54.4 °C (closed cup)	[3]
Refractive Index	n _{20/D} 1.463	[3]

Drug-Likeness and Related Properties

Property	Value	Source(s)
pKa (Predicted)	9.63 ± 0.20	[1]
logP (Octanol-Water Partition Coefficient)	-0.202 (Experimental)	[5]
logP (Computed)	-0.3	[2]
Topological Polar Surface Area (TPSA)	35.3 Å ²	[2]

Experimental Protocols

Accurate determination of physicochemical parameters is paramount. The following sections detail generalized experimental protocols for key properties, which can be adapted for 4-amino-tetrahydropyran.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and receptor binding.[6] Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]

Methodology:

- **Sample Preparation:** A known concentration of 4-amino-tetrahydropyran (e.g., 1 mM) is dissolved in a suitable solvent, typically water or a co-solvent system like methanol-water if solubility is limited.^{[7][8]} The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.^{[8][9]}
- **Titration Setup:** The sample solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.^{[8][9]} The solution is stirred continuously.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a precision burette.^[8]
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.^[8]
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.^[6] The inflection point of the sigmoid curve can be used to determine this value.^[6]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the established measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for metabolism and toxicity.^[10] The shake-flask method is the gold standard for experimental logP determination.^{[11][12]}

Methodology:

- **Solvent Preparation:** n-Octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.^{[13][14]}
- **Sample Preparation:** A stock solution of 4-amino-tetrahydropyran is prepared in one of the phases (e.g., n-octanol).

- **Partitioning:** A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[\[11\]](#)
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Concentration Analysis:** The concentration of 4-amino-tetrahydropyran in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[11\]](#)
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[\[10\]](#)

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.[\[15\]](#) Several methods can be employed to determine the thermodynamic or kinetic solubility of a compound.[\[15\]](#)[\[16\]](#)

Methodology (Thermodynamic Solubility):

- **Sample Preparation:** An excess amount of solid 4-amino-tetrahydropyran is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial.
- **Equilibration:** The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[\[16\]](#)
- **Phase Separation:** The resulting suspension is filtered or centrifuged to remove the undissolved solid.[\[17\]](#)
- **Concentration Analysis:** The concentration of the dissolved 4-amino-tetrahydropyran in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC-UV or LC-MS/MS.[\[16\]](#)

- **Solubility Determination:** The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Spectral Data

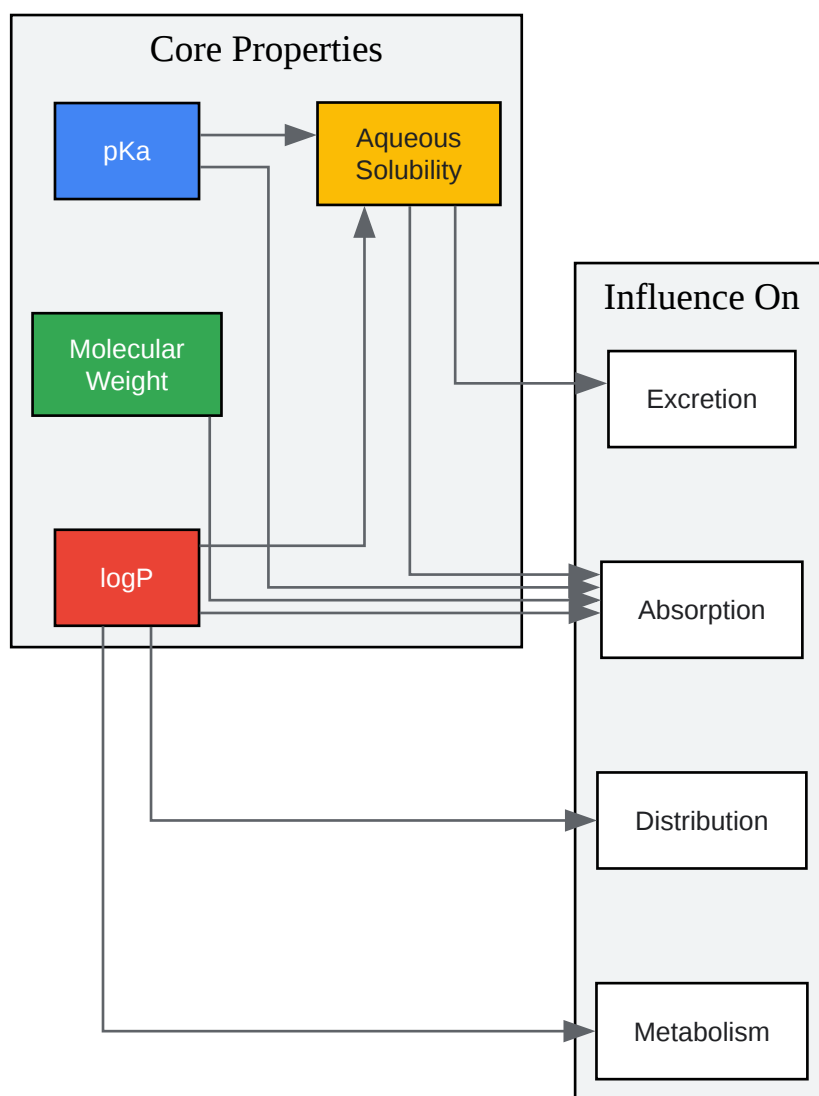
Spectroscopic data is essential for the structural elucidation and confirmation of 4-amino-tetrahydropyran.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectral data for 4-amino-tetrahydropyran is available and can be used to confirm the proton environment within the molecule.[\[18\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-O-C stretch of the ether.
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Visualizations

Physicochemical Property Interdependence

The following diagram illustrates the relationship between the core physicochemical properties and their influence on the drug development process.



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Interdependence of Physicochemical Properties in Drug Development.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the experimental determination of the key physicochemical properties discussed.



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Workflow for Physicochemical Characterization.

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